![molecular formula C17H15N5OS B5423512 2-[(6-Amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanyl]-2-phenylacetamide](/img/structure/B5423512.png)
2-[(6-Amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanyl]-2-phenylacetamide
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Overview
Description
2-[(6-Amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanyl]-2-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, cyano, and ethyl groups, as well as a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method involves the Michael reaction, where dimethyl (furan-2-ylmethylidene)malonate reacts with 2-cyanoethanethioamides and 4-methylmorpholine to form intermediate compounds . These intermediates can then undergo further reactions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
2-[(6-Amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[(6-Amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as a partial agonist at adenosine A2B receptors, modulating cellular signaling pathways and physiological responses . The compound’s unique structure allows it to bind to these receptors with high affinity and selectivity, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
BAY60-6583: A potent and selective adenosine A2B receptor agonist with a similar pyridine-based structure.
Amino-3,5-dicyanopyridines: A class of compounds with similar structural features and biological activities.
Uniqueness
2-[(6-Amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanyl]-2-phenylacetamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(6-amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-2-11-12(8-18)15(20)22-17(13(11)9-19)24-14(16(21)23)10-6-4-3-5-7-10/h3-7,14H,2H2,1H3,(H2,20,22)(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQIKVMUUPNDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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